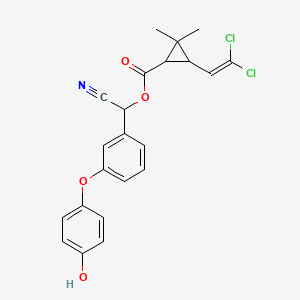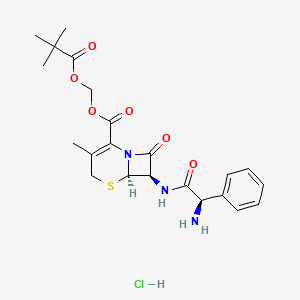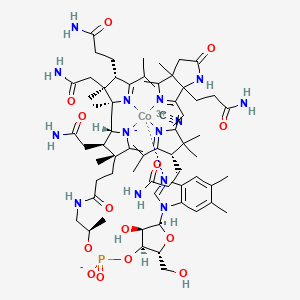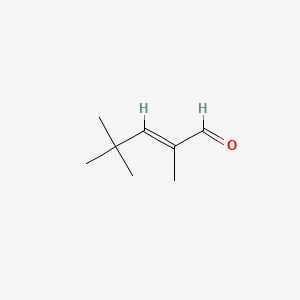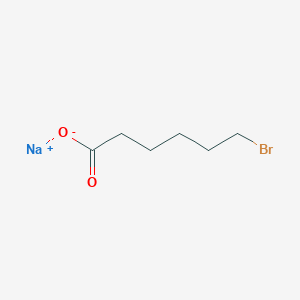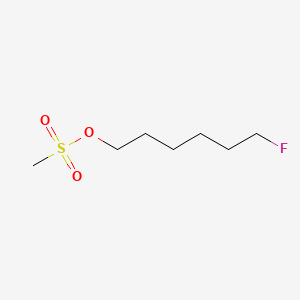
Chloroethene;1-chloro-1,2,2-trifluoroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroethene;1-chloro-1,2,2-trifluoroethene: is a chemical compound with the molecular formula C2ClF3 chlorotrifluoroethylene . This compound is a colorless gas that is partially soluble in water and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method of preparing 1-chloro-1,2,2-trifluoroethene involves the direct fluorination of chloroethene using fluorine gas under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures.
Halogen Exchange: Another method involves the halogen exchange reaction where chloroethene is reacted with a fluorinating agent such as hydrogen fluoride (HF) in the presence of a catalyst like antimony pentachloride (SbCl5).
Industrial Production Methods:
Electrochemical Fluorination: This method involves the electrochemical fluorination of chloroethene in an electrolytic cell. The process is efficient and produces high yields of 1-chloro-1,2,2-trifluoroethene.
Catalytic Fluorination: Industrial production often uses catalytic fluorination where chloroethene is reacted with a fluorinating agent in the presence of a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 1-chloro-1,2,2-trifluoroethene can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as hydroxide ions (OH-) or amines.
Addition Reactions: This compound can also participate in addition reactions, particularly with hydrogen halides (HX) to form halogenated derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (OH-), amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Catalysts such as antimony pentachloride (SbCl5) and aluminum chloride (AlCl3) are often used to facilitate these reactions.
Major Products:
Halogenated Derivatives: Substitution reactions typically yield various halogenated derivatives depending on the nucleophile used.
Hydrogenated Products: Addition reactions with hydrogen halides produce hydrogenated products such as 1,1,2-trifluoroethane.
Applications De Recherche Scientifique
Chemistry:
Polymer Production: 1-chloro-1,2,2-trifluoroethene is used as a monomer in the production of specialty polymers such as polychlorotrifluoroethylene (PCTFE), which has applications in chemical-resistant coatings and films.
Biology and Medicine:
Biological Studies: This compound is used in biological studies to understand the effects of fluorinated compounds on biological systems. It serves as a model compound for studying the interactions of halogenated hydrocarbons with enzymes and other biomolecules.
Industry:
Refrigerants: 1-chloro-1,2,2-trifluoroethene is used as a refrigerant in various cooling systems due to its favorable thermodynamic properties.
Solvents: It is also used as a solvent in organic synthesis and industrial cleaning applications.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: 1-chloro-1,2,2-trifluoroethene can inhibit certain enzymes by binding to their active sites. This interaction can alter the enzyme’s activity and affect metabolic pathways.
Cell Membrane Interaction: The compound can interact with cell membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
1-chloro-1,2,2-trifluoroethane (C2H2ClF3): This compound is similar in structure but differs in its hydrogen content. It is used as a refrigerant and solvent.
2-chloro-1,1,1-trifluoroethane (C2HClF3): Another similar compound used in refrigeration and as a solvent.
1,1,1-trichloro-2,2,2-trifluoroethane (C2Cl3F3): This compound is used as a cleaning agent and in precision cleaning applications.
Uniqueness: 1-chloro-1,2,2-trifluoroethene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
24937-97-1 |
|---|---|
Formule moléculaire |
C4H3Cl2F3 |
Poids moléculaire |
178.96 g/mol |
Nom IUPAC |
chloroethene;1-chloro-1,2,2-trifluoroethene |
InChI |
InChI=1S/C2ClF3.C2H3Cl/c3-1(4)2(5)6;1-2-3/h;2H,1H2 |
Clé InChI |
WGFSORFDGIITSZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCl.C(=C(F)Cl)(F)F |
Description physique |
White powder; [Occidental MSDS] |
Numéros CAS associés |
24937-97-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



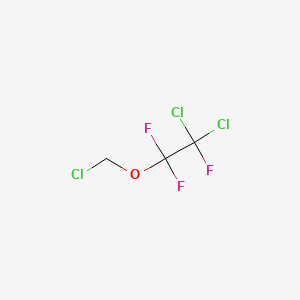
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

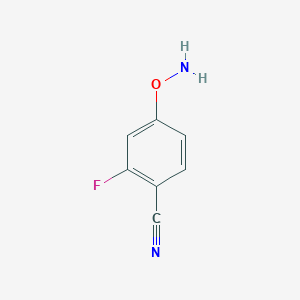
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
